molecular formula C13H10ClN3O B5753423 3-(3-chlorophenyl)-N-2-pyrimidinylacrylamide

3-(3-chlorophenyl)-N-2-pyrimidinylacrylamide

Cat. No. B5753423
M. Wt: 259.69 g/mol
InChI Key: WXPMWHWNOBJOKR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-N-2-pyrimidinylacrylamide, commonly known as CPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPAA belongs to a class of compounds known as acrylamides, which have been shown to possess various biological activities. The purpose of

Mechanism of Action

The exact mechanism of action of CPAA is not fully understood, but it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. CPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPAA has been shown to inhibit the activity of various enzymes, including topoisomerase II and xanthine oxidase, which are involved in DNA replication and oxidative stress, respectively.
Biochemical and Physiological Effects:
CPAA has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and inhibiting the growth of bacterial and fungal strains. CPAA has also been shown to reduce oxidative stress and inhibit DNA replication in cancer cells. Additionally, CPAA has been shown to have minimal toxicity in normal cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

CPAA has several advantages for lab experiments, including its ability to inhibit the NF-κB pathway, induce apoptosis in cancer cells, and inhibit the growth of bacterial and fungal strains. CPAA also has minimal toxicity in normal cells, making it a safe and promising candidate for further research. However, CPAA has some limitations for lab experiments, including its relatively low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on CPAA, including further studies on its mechanism of action, its potential use as an anti-inflammatory and anticancer agent, and its potential use as an antimicrobial agent. Additionally, future research could focus on improving the solubility of CPAA in water and reducing its potential for off-target effects. Overall, CPAA is a promising compound for scientific research with potential applications in various fields, including medicine and biotechnology.

Synthesis Methods

CPAA can be synthesized through a multistep process starting with the reaction of 3-chlorobenzaldehyde with malononitrile to form 3-(3-chlorophenyl)acrylic acid. This intermediate is then reacted with 2-aminopyrimidine in the presence of a base to form CPAA. The purity of the final product can be improved through various purification techniques, including recrystallization and column chromatography.

Scientific Research Applications

CPAA has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. As a result, it has been studied extensively for its potential use in scientific research. CPAA has been used as a tool compound to study the role of the NF-κB pathway in inflammation and cancer. Additionally, CPAA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CPAA has also been studied for its potential use as an antimicrobial agent, with promising results against various bacterial and fungal strains.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-N-pyrimidin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-11-4-1-3-10(9-11)5-6-12(18)17-13-15-7-2-8-16-13/h1-9H,(H,15,16,17,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPMWHWNOBJOKR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-2-pyrimidinylacrylamide

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